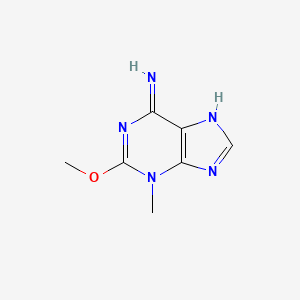

2-Methoxy-3-methyl-3H-purin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N5O |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

2-methoxy-3-methyl-7H-purin-6-imine |

InChI |

InChI=1S/C7H9N5O/c1-12-6-4(9-3-10-6)5(8)11-7(12)13-2/h3,8H,1-2H3,(H,9,10) |

InChI Key |

MQYORICFFGDTSY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=N)N=C1OC)NC=N2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 3 Methyl 3h Purin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purine (B94841) Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are instrumental in identifying the different types of protons, carbons, and nitrogens within a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.

¹H NMR: The proton NMR spectrum of a related compound, 2-methoxy-3-methylaniline, shows distinct signals for the methyl and methoxy (B1213986) protons. nih.gov In 2-Methoxy-3-methyl-3H-purin-6-amine, the N-methyl group would likely appear as a singlet, with its chemical shift influenced by the purine ring's electronic properties. Similarly, the O-methyl protons of the methoxy group would also produce a singlet, typically found in a specific region of the spectrum. The position of the amino protons can vary and may be affected by solvent and temperature. ucl.ac.uk Aromatic protons on the purine ring system will have characteristic chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nature of the purine core.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbons in the purine ring are particularly informative about the electronic structure and substitution pattern. The methoxy carbon and the N-methyl carbon will have characteristic chemical shifts. For instance, in related methoxy-substituted pyridines, the methoxy ¹³C chemical shift is sensitive to electronic resonance effects. uba.ar

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the five nitrogen atoms within the purine ring and the exocyclic amino group. The chemical shifts would be indicative of their specific roles (e.g., pyrrolic vs. pyridinic) within the heterocyclic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | Singlet | Specific to N-methyl carbons |

| O-CH₃ | Singlet | Specific to methoxy carbons |

| NH₂ | Broad Singlet | Variable |

| Purine-H | Doublet/Singlet | Characteristic of aromatic protons |

| Purine-C | Multiple Signals | Characteristic of purine ring carbons |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu It helps to identify which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C). youtube.com This is crucial for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds. youtube.com This technique is invaluable for piecing together the molecular skeleton by connecting different fragments of the molecule. For example, it can confirm the position of the methoxy and methyl groups on the purine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, a NOESY experiment could show a spatial correlation between the N-methyl protons and a specific proton on the purine ring, confirming the 3-methyl substitution.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are excellent for identifying functional groups.

FT-IR: The FT-IR spectrum of 2-Methoxy-3-methyl-3H-purin-6-amine would be expected to show characteristic absorption bands for:

N-H stretching: From the primary amine (NH₂) group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: From the methyl and aromatic groups, usually observed between 2850-3100 cm⁻¹.

C=N and C=C stretching: From the purine ring, in the 1400-1650 cm⁻¹ region.

C-O stretching: From the methoxy group, typically a strong band around 1050-1250 cm⁻¹.

N-H bending: From the amino group, around 1600 cm⁻¹.

FT-Raman: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give strong signals in Raman spectra, which would be useful for characterizing the purine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly sensitive to the extent of conjugation in a molecule. The purine ring system of 2-Methoxy-3-methyl-3H-purin-6-amine is a chromophore that will exhibit characteristic absorption maxima (λmax). The positions and intensities of these absorptions are influenced by the substituents on the purine ring, such as the methoxy and amino groups, which can alter the energy of the π-electronic transitions.

Mass Spectrometry (EI-MS, HREI-MS, LC-UV-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

EI-MS (Electron Ionization Mass Spectrometry): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.18 g/mol for C7H9N5O), along with a series of fragment ion peaks. evitachem.com The fragmentation pattern is a unique fingerprint of the molecule. For amines, α-cleavage is a common fragmentation pathway. libretexts.orgmiamioh.edu

HREI-MS (High-Resolution Electron Ionization Mass Spectrometry): HREI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula.

LC-UV-MS (Liquid Chromatography-Ultraviolet-Mass Spectrometry): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of UV and mass spectrometry. For a derivative, 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate, LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) analysis showed a precursor ion at m/z 325.1619 [M+H]⁺. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | C₇H₉N₅O⁺ | 179 |

| [M-CH₃]⁺ | Loss of a methyl group | 164 |

| [M-OCH₃]⁺ | Loss of a methoxy group | 148 |

| Purine core fragments | Various fragments from ring cleavage | Variable |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives of 2-Methoxy-3-methyl-3H-purin-6-amine)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable crystals of the target compound itself can be challenging, analysis of crystalline derivatives can provide invaluable structural information. If a suitable crystal of a derivative of 2-Methoxy-3-methyl-3H-purin-6-amine were obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This information would provide an unambiguous confirmation of the connectivity and stereochemistry established by other spectroscopic methods.

Computational Chemistry and Theoretical Studies of 2 Methoxy 3 Methyl 3h Purin 6 Amine

Quantum Chemical Calculations (DFT, QM) for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of purine (B94841) derivatives. These methods provide a detailed picture of the electron distribution and energy landscape of a molecule, which are fundamental to its chemical behavior.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of the molecule for different atomic arrangements and identifies the conformation with the minimum energy. For 2-Methoxy-3-methyl-3H-purin-6-amine, this would involve mapping the potential energy surface as a function of key dihedral angles, such as the rotation around the C2-O-CH3 bond and the C3-N-CH3 bond.

In studies of similar 6-oxy purine derivatives, it has been shown that different tautomeric forms can exist, and their relative stabilities are crucial for understanding the compound's properties. nih.gov Computational analysis, often performed at the B3LYP/6-311++G** level of theory, can predict the most stable tautomer in both the gas phase and in solution. nih.gov For 2-Methoxy-3-methyl-3H-purin-6-amine, theoretical calculations would likely show that specific tautomers are significantly more stable than others.

Illustrative Data: Relative Gibbs Free Energies of Purine Derivative Tautomers

| Tautomer/Conformer | Relative Gibbs Free Energy (ΔG in kcal/mol) - Gas Phase | Relative Gibbs Free Energy (ΔG in kcal/mol) - Aqueous Solution |

| Tautomer A | 0.00 | 0.00 |

| Tautomer B-1 | 5.4 | 10.2 |

| Tautomer B-2 | 4.0 | 9.1 |

| Tautomer C | 18.9 | 8.5 |

| This data is representative and based on findings for analogous 6-oxy purine derivatives. nih.gov |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For substituted purines and pyrimidines, the electronic properties, including the HOMO-LUMO gap, are crucial determinants of their biological activity. mdpi.com In a theoretical study of 2-Methoxy-3-methyl-3H-purin-6-amine, the HOMO would likely be localized on the electron-rich purine ring and the amino group, while the LUMO might be distributed over the purine ring system. The methoxy (B1213986) and methyl substitutions would modulate the energies of these orbitals.

Illustrative Data: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| This data is illustrative and based on typical values for related heterocyclic compounds. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are paramount. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For 2-Methoxy-3-methyl-3H-purin-6-amine, the MEP map would likely show negative potential around the nitrogen atoms of the purine ring and the oxygen atom of the methoxy group, indicating these are sites for hydrogen bonding and interaction with electrophiles. The amine protons would exhibit a positive potential. Such maps are instrumental in understanding the non-covalent interactions that govern drug-receptor binding. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

In 2-Methoxy-3-methyl-3H-purin-6-amine, NBO analysis would quantify the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the amino nitrogen and the π* orbitals of the purine ring would be a significant stabilizing factor. The analysis of donor-acceptor interactions provides a quantitative measure of these stabilizing effects. researchgate.net

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The calculation of β is sensitive to the electronic structure and asymmetry of the molecule.

The presence of donor (amino, methoxy) and acceptor-like (the purine ring system) components within 2-Methoxy-3-methyl-3H-purin-6-amine suggests it may possess NLO properties. Computational studies on similar organic molecules have shown that the strategic placement of electron-donating and withdrawing groups can significantly enhance the hyperpolarizability. mdpi.com DFT calculations can predict the magnitude of this property, guiding the design of new NLO materials.

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used method to account for solvent effects in computational calculations. It models the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field.

For 2-Methoxy-3-methyl-3H-purin-6-amine, performing calculations with a PCM for a solvent like water would be crucial for predicting its behavior in an aqueous biological environment. Solvent can affect conformational preferences, electronic properties, and reactivity. For example, the relative energies of different tautomers can change dramatically when moving from the gas phase to a polar solvent. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Binding Mode Prediction and Interaction Energy Analysis

In the study of purine analogs, molecular docking is frequently used to predict how these compounds will interact with biological targets, such as enzymes or receptors. For instance, in studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are purine analogs, docking simulations have been used to predict their binding affinity to cyclin-dependent kinases (CDKs), which are crucial in cancer research. researchgate.nettpcj.org The docking scores, which represent the binding energy, are used to rank potential drug candidates. A lower binding energy generally indicates a more stable protein-ligand complex. mdpi.comresearchgate.net

For example, a study on new pyrazolo[1,5-a]pyrimidine derivatives showed that a compound designated as 5a had a docking score of -12.5367 kcal/mol with the CDK2 active site, which was comparable to the co-crystallized ligand CAN508, which had a score of -11.7195 kcal/mol. tpcj.org This suggests a strong binding affinity. Such studies also analyze the electrostatic and hydrophobic interactions that contribute to the stability of the complex. researchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative 5a | CDK2 | -12.5367 | tpcj.org |

| CAN508 (Reference Ligand) | CDK2 | -11.7195 | tpcj.org |

| Pyrazolo[1,5-a]pyrimidine derivative 5a | CDK9 | -10.045 | researchgate.net |

Identification of Key Residues and Hydrogen Bonding Networks

A critical aspect of molecular docking is the identification of key amino acid residues in the target protein that are essential for ligand binding. Hydrogen bonds are particularly important for the specificity and stability of ligand-protein interactions.

In the case of the pyrazolo[1,5-a]pyrimidine derivative 5a binding to CDK9, the docking analysis revealed the formation of four hydrogen bonds with the residues Lys48, Val33, and Glu66. researchgate.net Additionally, seven pi-hydrogen interactions were identified with Val33, Lys48, Leu156, Ile25, and Asp109, indicating a good fit within the binding site. researchgate.net Similarly, studies on 6-oxy purine derivatives have highlighted the importance of hydrogen bonding with specific atoms on the purine ring for their tautomeric stability. nih.gov

| Ligand | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative 5a | CDK9 | Lys48, Val33, Glu66 | Hydrogen Bond | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine derivative 5a | CDK9 | Val33, Lys48, Leu156, Ile25, Asp109 | Pi-Hydrogen Interaction | researchgate.net |

Pharmacophore Modeling and Virtual Screening for Purine Analogs

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.comnih.govresearchgate.net This model can then be used as a query in virtual screening to search large databases of chemical compounds for other molecules with similar properties that might also be active.

For a series of 2,6,9-trisubstituted purine derivatives, a pharmacophore model was generated to understand the structural requirements for their cytotoxic activity against cancer cell lines. mdpi.comnih.govresearchgate.net The model identified key features such as aromatic centers, hydrogen acceptor/donor centers, and a hydrophobic area that were consistent with the observed biological activity. nih.govresearchgate.net This approach is valuable for the rational design of new, more potent purine analogs. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, showing how the complex behaves over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of binding free energies. nih.govresearchgate.net

In a study of purine analogs as potential inhibitors of the microtubule-severing enzyme katanin, MD simulations were used to explore the binding mode and affinity of lead compounds. nih.govresearchgate.net The simulations showed that the identified compounds effectively altered the conformation of katanin when compared to its natural ligand, ATP. nih.gov Binding energy calculations from the MD trajectories can rank the potential inhibitors, with one compound, PubChem CID 122589735, showing a stronger binding affinity than ATP. nih.gov

Furthermore, MD simulations of the guanine-sensing riboswitch have provided insights into the conformational dynamics of ligand binding. nih.gov These simulations suggest a two-step ligand recognition process, involving a general purine binding step followed by a selection of the cognate ligand. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of 2 Methoxy 3 Methyl 3h Purin 6 Amine and Analogs

Assessment of Enzyme Inhibition Capabilities

The unique structural features of 2-Methoxy-3-methyl-3H-purin-6-amine, which include a purine (B94841) core, a methoxy (B1213986) group at the 2-position, and a methyl group at the 3-position of the purine ring, suggest its potential to interact with a variety of enzymatic targets. Research into structurally related purine analogs provides a basis for understanding the potential inhibitory activities of this specific compound.

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms is a validated therapeutic strategy for various diseases. The purine ring is a common scaffold in many PDE inhibitors.

Research has shown that purine nucleoside derivatives can be effective inhibitors of phosphodiesterase 2 (PDE2). For instance, the FDA-approved drug clofarabine (B1669196), a purine nucleoside analog, has been identified as a potential PDE2 inhibitor with an IC50 value of 3.12 ± 0.67 μM. nih.gov Structure-based design and optimization of clofarabine have led to the discovery of more potent purine nucleoside derivatives, with some compounds exhibiting sub-micromolar IC50 values against PDE2. nih.gov These findings highlight the potential of the purine scaffold, a core component of 2-Methoxy-3-methyl-3H-purin-6-amine, in the development of PDE2 inhibitors. The specific substitutions on the purine ring of 2-Methoxy-3-methyl-3H-purin-6-amine would influence its binding affinity and selectivity for PDE2.

Table 1: PDE2 Inhibitory Activity of Selected Purine Analogs

| Compound | IC50 (µM) against PDE2 | Reference |

|---|---|---|

| Clofarabine | 3.12 ± 0.67 | nih.gov |

This table is for illustrative purposes and shows data for related purine analogs, not the specific compound of interest.

β-Glucuronidase is an enzyme involved in the metabolism of various substances, and its inhibition is a target for preventing the adverse effects of certain drugs and toxins. While direct studies on 2-Methoxy-3-methyl-3H-purin-6-amine are not available, the general class of purine derivatives has been investigated for various biological activities. The potential for β-glucuronidase inhibition would depend on how the specific substitutions on the purine ring of 2-Methoxy-3-methyl-3H-purin-6-amine interact with the active site of the enzyme.

NADPH oxidases are enzymes that generate reactive oxygen species (ROS) and are implicated in various pathological conditions. The inhibition of NADPH oxidase is a therapeutic target for diseases associated with oxidative stress. nih.gov While specific data for 2-Methoxy-3-methyl-3H-purin-6-amine is lacking, the presence of a methoxy group in its structure is noteworthy. Certain methoxy-substituted compounds have been investigated as NADPH oxidase inhibitors. The electronic and steric properties of the methoxy group on the purine ring of 2-Methoxy-3-methyl-3H-purin-6-amine could play a role in its potential interaction with NADPH oxidase.

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Purine analogs have been rationally designed as ATP-competitive catalytic inhibitors of topoisomerase II. One such purine diamine analogue, QAP 1, was found to inhibit topoisomerase II ATPase activity and its decatenation reaction at sub-micromolar concentrations. nih.gov This demonstrates that the purine scaffold can effectively target the ATP-binding pocket of topoisomerase II. The specific structure of 2-Methoxy-3-methyl-3H-purin-6-amine would determine its potential as a topoisomerase inhibitor.

Table 2: Topoisomerase II Inhibitory Activity of a Selected Purine Analog

| Compound | IC50 (µM) against Topoisomerase II | Reference |

|---|

This table is for illustrative purposes and shows data for a related purine analog, not the specific compound of interest.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Purine derivatives have been explored for their potential to interact with various components of the cholinergic system. While direct inhibitory data for 2-Methoxy-3-methyl-3H-purin-6-amine on AChE is not available, the general principle of purine-based molecules acting as enzyme inhibitors is well-established. nih.gov The specific substitutions on the purine ring would be critical in determining any potential AChE inhibitory activity.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer development. The purine scaffold has been a successful starting point for the rational design of Hsp90 inhibitors. The initial lead molecule, PU3, which contains a purine core and methoxy groups, was shown to bind to the N-terminal ATP-binding pocket of Hsp90. nih.gov Structure-activity relationship (SAR) studies on purine-based Hsp90 inhibitors have demonstrated that modifications to the purine ring and its substituents significantly impact their inhibitory potency. nih.gov For example, the position and number of methoxy groups on the phenyl ring attached to the purine scaffold can influence the inhibitory activity against Hsp90. nih.gov These findings suggest that 2-Methoxy-3-methyl-3H-purin-6-amine, as a purine derivative, could potentially interact with Hsp90, although its specific inhibitory capacity would need to be experimentally determined.

Table 3: Hsp90 Inhibitory Activity of Selected Purine Analogs

| Compound | IC50 (µM) against Hsp90 | Reference |

|---|---|---|

| PU3 (a purine-scaffold inhibitor) | > 200 (in yeast Hsp90 ATPase assay) | nih.gov |

This table is for illustrative purposes and shows data for related purine analogs, not the specific compound of interest.

Receptor Binding and Modulation Studies of 2-Methoxy-3-methyl-3H-purin-6-amine and Analogs

The in vitro biological profile of purine analogs is largely defined by their interaction with specific cell surface receptors and downstream signaling pathways. The following sections detail the known receptor binding characteristics and mechanistic pathways associated with N6-substituted purines, which serve as structural precedents for 2-Methoxy-3-methyl-3H-purin-6-amine.

Adenosine (B11128) Receptor (AR) Agonism/Antagonism (A1, A2A, A2B, A3)

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are the primary targets for many purine derivatives. The nature of the substituent at the N6-position of the purine ring is a critical determinant of both binding affinity and selectivity across these receptor subtypes.

Research into N6-substituted adenosine derivatives has established distinct structure-activity relationships (SAR). Generally, small alkyl groups at the N6-position, such as methyl or ethyl, tend to confer high affinity for the human A3 adenosine receptor (hA3AR). nih.gov This suggests that 2-Methoxy-3-methyl-3H-purin-6-amine, with its small N6-methoxy group, would likely exhibit a preference for the A3 receptor subtype. In contrast, N6-arylmethyl substitutions often lead to compounds that are potent at both A1 and A3 receptors. nih.gov

The selectivity for human versus rat A3ARs is also influenced by the N6-substituent. Small N6-alkyl groups are associated with selectivity for the human A3AR over the rat ortholog. nih.gov The potency and efficacy of these analogs can vary significantly. For example, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists at the hA3AR, while those with six or more carbons are partial agonists. nih.gov While specific binding data for 2-Methoxy-3-methyl-3H-purin-6-amine is not extensively documented in publicly available literature, the established SAR for its structural class provides a strong basis for predicting its likely interaction profile.

Table 1: Adenosine Receptor Binding Profile for Selected N6-Substituted Analogs

| Compound | N6-Substituent | Receptor Target(s) | Observed Effect |

|---|---|---|---|

| N6-(endo-Norbornyl)adenosine | endo-Norbornyl | A1AR | Selective for rat and human A1AR. nih.gov |

| N6-Cycloalkyl-adenosines (≤5 carbons) | Cycloalkyl | hA3AR | Full Agonist. nih.gov |

| N6-Cycloalkyl-adenosines (≥6 carbons) | Cycloalkyl | hA3AR | Partial Agonist. nih.gov |

Purinergic Receptor Signaling Pathways

Purinergic receptors mediate the physiological effects of extracellular nucleotides and nucleosides like adenosine. The signaling pathways activated by these G protein-coupled receptors (GPCRs) are dependent on the receptor subtype engaged.

Adenosine receptors A1 and A3 typically couple to Gi/o proteins. nih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). nih.gov Conversely, the A2A and A2B receptor subtypes preferentially couple to Gs/olf proteins, which stimulate adenylyl cyclase activity and increase intracellular cAMP levels. nih.govnih.gov

Furthermore, A3 receptors have been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway. nih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of calcium from intracellular stores. Given that N6-methoxy analogs are predicted to target the A3 receptor, their engagement would likely trigger Gi/o- and potentially Gq-mediated signaling cascades.

Human Ecto-5'-Nucleotidase (CD73) Interaction

Human ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that catalyzes the dephosphorylation of extracellular adenosine monophosphate (AMP) to produce adenosine. This function makes it a critical regulator of adenosinergic signaling in the tumor microenvironment and other tissues. While various molecules, including nucleotide analogs and non-nucleotide compounds, have been developed as CD73 inhibitors, there is no specific data in the reviewed literature detailing the direct interaction of 2-Methoxy-3-methyl-3H-purin-6-amine or its close N6-methoxy analogs with CD73.

Cell-Based Assays for Mechanistic Insights

Cell-based assays are crucial for elucidating the functional consequences of receptor binding, including effects on cell viability, proliferation, and death.

General Cellular Target Identification

For 2-Methoxy-3-methyl-3H-purin-6-amine and its analogs, the primary cellular targets are unequivocally the adenosine receptor subtypes, as detailed in section 5.2.1. The biological activity observed in cell-based assays is predominantly a direct consequence of the compound's agonistic or antagonistic effects on these receptors and the subsequent modulation of their downstream signaling pathways (e.g., cAMP and PLC/IP3 pathways).

Apoptosis Induction and Cell Cycle Modulation

Certain alkylated purines have demonstrated the ability to influence cell fate by inducing apoptosis and modulating cell cycle progression. Studies on related purine derivatives provide a framework for the potential activity of 2-Methoxy-3-methyl-3H-purin-6-amine.

For instance, alkylpurines such as 6-dimethylaminopurine (B21663) (6DMAP) have been shown to induce apoptosis in Chinese hamster fibroblast cells. nih.gov This induction was found to be most efficient in the G0/G1 phase of the cell cycle and required functional p53. nih.gov Mechanistically, at concentrations that induce apoptosis, these alkylpurines were observed to inhibit the p70S6K signaling pathway while simultaneously activating the mitogen-activated protein kinase (MAPK) pathway. nih.gov This suggests a model where the concurrent modulation of these two pathways triggers an apoptotic response. Other purine nucleosides, like 2-chloroadenosine, have also been shown to reduce cell numbers and increase cell death rates in human astrocytoma cell lines. nih.gov

Table 2: Effects of Related Alkylpurines on Cellular Mechanisms

| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Associated Pathway Modulation |

|---|---|---|---|---|

| 6-Dimethylaminopurine (6DMAP) | Chinese Hamster Fibroblasts | Induction | Sensitive in G0/G1 Phase | Inhibition of p70S6K, Activation of MAPK. nih.gov |

| O6-methylguanine | Chinese Hamster Fibroblasts | Induction | Sensitive in G0/G1 Phase | Inhibition of p70S6K, Activation of MAPK. nih.gov |

| O6-ethylguanine | Chinese Hamster Fibroblasts | Induction | Sensitive in G0/G1 Phase | Inhibition of p70S6K, Activation of MAPK. nih.gov |

While these findings relate to analogs, they establish that the purine scaffold is a viable pharmacophore for developing agents that can induce apoptosis and modulate the cell cycle, warranting further investigation into the specific effects of 2-Methoxy-3-methyl-3H-purin-6-amine.

Enzyme Activity Assays in Cellular Contexts

The substitution pattern of the purine ring is a critical determinant of its interaction with specific enzymes. While direct enzymatic data for 2-methoxy-3-methyl-3H-purin-6-amine is not extensively documented in publicly available research, studies on analogous 2,6-disubstituted purines provide significant insights into their potential as enzyme inhibitors.

One area of investigation for purine analogs is their effect on purine nucleoside phosphorylase (PNP), an enzyme crucial for purine metabolism in various organisms, including bacteria. A study on Helicobacter pylori PNP revealed that various 2,6-disubstituted purines can act as inhibitors. Although 2-methoxy-3-methyl-3H-purin-6-amine was not among the tested compounds, the research provides a valuable framework for understanding how substitutions at the C2 and C6 positions of the purine core influence enzyme inhibition.

For instance, compounds with different functionalities at these positions, such as chloro, benzylthio, and anilino groups, were evaluated for their inhibitory potential against H. pylori PNP. The inhibition constants (Kᵢ) for these analogs were found to be in the micromolar range, indicating a moderate to good inhibitory activity. The most potent compound in this particular study was 6-benzylthio-2-chloropurine. nih.gov The data underscores the principle that modifications at the 2 and 6 positions are pivotal for enzymatic interaction.

Table 1: Inhibition of Helicobacter pylori Purine Nucleoside Phosphorylase by 2,6-Disubstituted Purine Analogs

| Compound | C2-Substituent | C6-Substituent | Inhibition Constant (Kᵢ) (µM) |

|---|---|---|---|

| 2,6-dichloro-purine | Cl | Cl | 16.0 ± 1.0 |

| 2-chloro-6-anilino-purine | Cl | anilino | 22.0 ± 2.0 |

| 2-chloro-6-(4-methoxy-anilino)-purine | Cl | 4-methoxy-anilino | 25.0 ± 1.0 |

| 2-chloro-6-benzylamino-purine | Cl | benzylamino | 10.0 ± 1.0 |

| 2-chloro-6-phenethylamino-purine | Cl | phenethylamino | 18.0 ± 1.0 |

| 2-chloro-6-benzylthio-purine | Cl | benzylthio | 2.6 ± 0.2 |

This table is based on data from a study on 2,6-disubstituted purine analogs and their interaction with H. pylori PNP and is intended to provide context for the potential activity of related compounds. nih.gov

The presence of a methoxy group at the C2 position, as in the subject compound, would introduce a different electronic and steric profile compared to a chloro group, likely altering the binding affinity for the enzyme's active site. The additional N3-methyl group would further modify the molecule's shape and hydrogen bonding capabilities, potentially influencing its enzymatic interactions in a unique way.

Antimicrobial Activity Studies

The antimicrobial potential of purine analogs is a well-established field of study. The ability of these compounds to interfere with essential metabolic pathways in microorganisms makes them attractive candidates for the development of new anti-infective agents.

Research into 2,6-disubstituted purines has demonstrated their activity against various bacterial species. In the same study that investigated enzyme inhibition, the minimal inhibitory concentrations (MIC) of these compounds against H. pylori were determined. The MIC value represents the lowest concentration of a substance that prevents visible growth of a bacterium.

The results showed a correlation between enzyme inhibition and antibacterial activity, suggesting that the inhibition of PNP is a likely mechanism for the observed antimicrobial effect. For example, 2-chloro-6-benzylthio-purine, the most potent PNP inhibitor in the series, also exhibited significant activity against H. pylori. nih.gov

**Table 2: Antimicrobial Activity of 2,6-Disubstituted Purine Analogs against *Helicobacter pylori***

| Compound | C2-Substituent | C6-Substituent | Minimal Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| 2,6-dichloro-purine | Cl | Cl | 100.0 |

| 2-chloro-6-anilino-purine | Cl | anilino | >100.0 |

| 2-chloro-6-(4-methoxy-anilino)-purine | Cl | 4-methoxy-anilino | 100.0 |

| 2-chloro-6-benzylamino-purine | Cl | benzylamino | 25.0 |

| 2-chloro-6-phenethylamino-purine | Cl | phenethylamino | 25.0 |

| 2-chloro-6-benzylthio-purine | Cl | benzylthio | 12.5 |

This table is based on data from a study on 2,6-disubstituted purine analogs and their activity against H. pylori and is intended to provide context for the potential activity of related compounds. nih.gov

For 2-methoxy-3-methyl-3H-purin-6-amine, its antimicrobial profile would be influenced by its unique structural features. The 2-methoxy group and the 6-amino group resemble the naturally occurring purine derivative, guanine, which could lead to interactions with various cellular targets. The N3-methylation, however, is a less common feature and could alter its recognition by bacterial enzymes and transport systems, potentially leading to a distinct spectrum of antimicrobial activity. Further dedicated studies are required to elucidate the specific antimicrobial efficacy and spectrum of 2-methoxy-3-methyl-3H-purin-6-amine.

Structure Activity Relationship Sar Studies of 2 Methoxy 3 Methyl 3h Purin 6 Amine Derivatives

Systematic Modification of the 2-Methoxy Group and its Impact on Biological Activity

The 2-methoxy group is a crucial determinant of the biological activity in this purine (B94841) series. Its replacement with other alkoxy groups has been shown to modulate potency and selectivity against various biological targets. For instance, extending the alkyl chain or introducing branching can alter the lipophilicity and steric profile of the molecule, influencing its ability to fit into the binding pocket of a target protein.

Studies on related 2-alkoxypurine derivatives have shown that variations in the alkoxy substituent can significantly affect their inhibitory activity against enzymes like xanthine (B1682287) oxidase. genelink.com For example, a shift from a methoxy (B1213986) to a larger alkoxy group can either enhance or diminish activity depending on the specific steric and electronic requirements of the enzyme's active site.

Exploration of the 3-Methyl Group's Role in Molecular Recognition and Potency

The methyl group at the N3 position of the purine ring plays a significant role in defining the molecule's conformation and its interactions with biological targets. N-methylation can influence the tautomeric equilibrium of the purine ring system and can introduce specific steric constraints that dictate binding orientation. nih.gov

In many purine-based compounds, the presence and nature of a substituent at the N3 position are critical for high-affinity binding. For instance, in a series of cyclic enkephalin analogues, N-methylation was found to be compatible with retaining high opioid receptor binding affinity. nih.gov This suggests that the 3-methyl group in 2-Methoxy-3-methyl-3H-purin-6-amine likely serves to orient the molecule favorably within a binding site, potentially through hydrophobic interactions or by preventing non-productive binding modes.

Influence of the 6-Amino Group on Binding Affinity and Efficacy

The 6-amino group is a key hydrogen-bonding moiety that is fundamental for the interaction of many purine derivatives with their biological targets. Modifications to this group can have profound effects on binding affinity and efficacy. The synthesis of N-(purin-6-yl)amino acid and peptide derivatives has been explored to enhance the therapeutic potential of purine scaffolds. researchgate.net

Replacing the amino group with other functionalities or altering its substitution pattern can drastically change the compound's biological activity. For example, in the development of kinase inhibitors, the 6-amino group often forms critical hydrogen bonds with the hinge region of the kinase domain.

Examination of Substituent Effects on the Purine Ring System

The purine ring itself offers multiple positions for substitution, allowing for the fine-tuning of electronic properties, solubility, and metabolic stability.

Halogenation Effects

The incorporation of halogen atoms onto the purine ring can significantly impact a compound's potency and pharmacokinetic properties. Halogens can alter the electronic distribution of the purine system and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. The synthesis of 2-fluoro-6-aminopurine derivatives has been reported as a strategy to create analogues with modified properties, where the fluorine atom deactivates the 6-amino group, obviating the need for protecting groups during synthesis. acs.org

Heterocyclic Ring Incorporations

Fusing heterocyclic rings to the purine scaffold can lead to the development of novel chemotypes with unique biological activities. rsc.orgnih.gov This strategy can expand the chemical space and introduce new interaction points with target proteins. For example, the synthesis of imidazo-[1,2-a]-pyrazine-based compounds has led to the discovery of potent kinase inhibitors. nih.gov The incorporation of heterocycles can also be used to modulate the physicochemical properties of the parent compound, such as solubility and membrane permeability.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Without experimental data on the biological activity of a series of derivatives of 2-Methoxy-3-methyl-3H-purin-6-amine, the development of a QSAR model is not feasible. Such models are contingent on correlating variations in molecular structure with changes in a measured biological response.

Physicochemical Parameters (e.g., LogP, TPSA, MR)

The calculation of theoretical physicochemical parameters such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and molar refractivity (MR) is possible for the theoretical structure of 2-Methoxy-3-methyl-3H-purin-6-amine. However, without a corresponding biological activity to correlate these parameters with, their utility in a QSAR context cannot be established.

Electronic Descriptors (e.g., HOMO, LUMO, Dipole Moment)

Similarly, electronic descriptors including the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment can be calculated using quantum chemistry methods for the theoretical structure. These descriptors provide insight into the molecule's electronic properties, but their relevance to a specific biological activity remains unknown without experimental validation.

Steric Parameters

Steric parameters, which describe the size and shape of the molecule, are crucial for understanding how a ligand might fit into a biological target's binding site. While these can be computationally estimated, their role in the structure-activity relationship of 2-Methoxy-3-methyl-3H-purin-6-amine derivatives has not been investigated.

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping requires a set of active molecules to identify the common chemical features responsible for their biological activity. As no active derivatives of 2-Methoxy-3-methyl-3H-purin-6-amine have been reported, the development of a pharmacophore model is not possible. Consequently, ligand design principles based on such a model cannot be formulated.

Future Directions and Research Perspectives

Design and Synthesis of Novel 2-Methoxy-3-methyl-3H-purin-6-amine Derivatives with Enhanced Potency and Selectivity

The future of 2-Methoxy-3-methyl-3H-purin-6-amine in medicinal chemistry hinges on the strategic design and synthesis of novel derivatives. The goal is to enhance its potency against specific biological targets while minimizing off-target effects, thereby improving its selectivity and potential therapeutic window.

Strategic Modifications and Expected Outcomes:

| Modification Strategy | Rationale | Desired Outcome |

| Modification of the 2-methoxy group | Altering the electronic properties and steric bulk at this position can influence binding affinity and selectivity. | Derivatives with improved potency and target specificity. |

| Substitution at the N9 position | Introduction of various alkyl or aryl groups can impact solubility, metabolic stability, and target interaction. | Analogs with optimized pharmacokinetic profiles. |

| Derivatization of the 6-amino group | Acylation or alkylation can modulate hydrogen bonding capabilities and introduce new interaction points with the target. | Enhanced binding affinity and exploration of new biological targets. |

| Introduction of diverse substituents on the purine (B94841) core | Adding groups like halogens or small alkyl chains can fine-tune the molecule's physicochemical properties. | Improved cell permeability and oral bioavailability. |

Recent advances in the synthesis of purine analogs, such as the work on 2,6,9-trisubstituted purines, have highlighted the importance of the substituent at the C6 position for cytotoxic activity. imtm.cz For instance, the introduction of an arylpiperazinyl system at this position has shown to be beneficial. imtm.cz Such findings provide a valuable blueprint for the derivatization of 2-Methoxy-3-methyl-3H-purin-6-amine.

Advanced Mechanistic Studies at the Molecular Level

A fundamental understanding of how 2-Methoxy-3-methyl-3H-purin-6-amine interacts with its biological targets is crucial for rational drug design. Future research should employ a combination of biophysical and structural biology techniques to elucidate its mechanism of action at a molecular level.

Key Research Areas:

Target Identification and Validation: The initial step will be to identify the primary biological targets of this compound. Given that many purine analogs act as kinase inhibitors, screening against a panel of kinases would be a logical starting point. nih.gov

X-ray Crystallography and NMR Spectroscopy: These techniques can provide high-resolution structural information of the compound bound to its target protein. This data is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity.

Molecular Dynamics Simulations: Computational simulations can complement experimental data by providing insights into the dynamic behavior of the compound-target complex over time. This can help in understanding the stability of the interaction and the role of solvent molecules.

Exploration of New Biological Targets for 2-Methoxy-3-methyl-3H-purin-6-amine and Analogs

While the initial focus might be on established targets for purine derivatives, such as cycline-dependent kinases (CDKs), there is a vast and underexplored landscape of other potential biological targets. nih.gov The unique structural features of 2-Methoxy-3-methyl-3H-purin-6-amine may confer activity against novel proteins or pathways.

Potential New Therapeutic Areas:

| Therapeutic Area | Potential Targets | Rationale |

| Oncology | Hedgehog (Hh) signaling pathway, Hsp90 | Some trisubstituted purine derivatives have shown activity against these cancer-related pathways. imtm.cznih.gov |

| Neurodegenerative Diseases | Glycogen synthase kinase 3 (GSK-3), Casein kinase 1 (CK1) | Purine analogs have been investigated for their potential to modulate the activity of kinases implicated in these diseases. |

| Infectious Diseases | Viral polymerases, parasitic enzymes | The purine scaffold is a key component of nucleosides and can be exploited to develop inhibitors of enzymes crucial for pathogen replication. |

| Inflammatory Disorders | Janus kinases (JAKs), Toll-like receptors (TLRs) | Purine-based compounds can modulate inflammatory signaling pathways. |

Further research is necessary to explore the full spectrum of biological activities of 2-Methoxy-3-methyl-3H-purin-6-amine and its analogs to potentially repurpose them for new therapeutic applications. imtm.cz

Development of Advanced Computational Models for Activity Prediction

The integration of computational chemistry and machine learning can significantly accelerate the drug discovery process for 2-Methoxy-3-methyl-3H-purin-6-amine derivatives. By developing predictive models, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the physicochemical properties of the derivatives with their biological activity. researchgate.net These models can identify key structural features that are either beneficial or detrimental to activity. For instance, 3D-QSAR studies on other purine derivatives have shown that steric properties can be more influential than electronic properties in determining cytotoxicity. imtm.cz

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features required for biological activity. The resulting pharmacophore model can be used to screen virtual libraries of compounds to identify new potential hits.

Machine Learning and Artificial Intelligence: Advanced algorithms can be trained on existing data to predict the activity of new, unsynthesized compounds with a high degree of accuracy. These models can learn complex relationships between chemical structure and biological function that may not be apparent from traditional QSAR studies.

The development of robust and predictive computational models will be instrumental in guiding the design of the next generation of 2-Methoxy-3-methyl-3H-purin-6-amine-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.